4-IBP
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IBP involves several steps, starting with the preparation of the intermediate compounds. The general synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Iodo Group: The iodo group is introduced via an iodination reaction, typically using iodine or an iodine-containing reagent.
Formation of the Benzamide Group: The benzamide group is formed by reacting the piperidine intermediate with a benzoyl chloride derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the intermediate compounds using industrial reactors.
Purification: The intermediates are purified using techniques such as crystallization or chromatography.
Final Assembly: The final compound is assembled through the reaction of purified intermediates under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-IBP undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the functional groups on the piperidine ring or the benzamide group.
Reduction: Reduction reactions can be used to alter the oxidation state of the iodo group or other functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace the iodo group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or thiolates are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides .
Scientific Research Applications
4-IBP has several scientific research applications, including:
Cancer Research: It is used to study the migration and proliferation of cancer cells, particularly glioblastoma and non-small cell lung cancer cells.
Neurological Studies: This compound is employed to investigate the modulation of serotonergic neurotransmission and its effects on neurological disorders.
Drug Sensitization: Research has shown that this compound can sensitize cancer cells to cytotoxic drugs, enhancing their efficacy.
Receptor Studies: It is used to study the sigma-1 receptor’s role in various cellular processes and its potential as a therapeutic target.
Mechanism of Action
4-IBP exerts its effects primarily through its interaction with the sigma-1 receptor. The sigma-1 receptor is involved in modulating various cellular processes, including calcium signaling, protein folding, and cell survival. By binding to this receptor, this compound can influence these processes, leading to effects such as decreased cancer cell migration and increased sensitivity to cytotoxic drugs .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: A well-known sigma-1 receptor ligand used in antipsychotic treatments.
PD144418: Another sigma-1 receptor ligand with similar binding properties.
Uniqueness of 4-IBP
This compound is unique due to its high selectivity and affinity for the sigma-1 receptor, making it a valuable tool in research. Its ability to modulate cancer cell behavior and enhance drug sensitivity sets it apart from other sigma-1 receptor ligands .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21IN2O/c20-17-8-6-16(7-9-17)19(23)21-18-10-12-22(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELCSESNNDZLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165969 | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155798-12-2 | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155798122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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